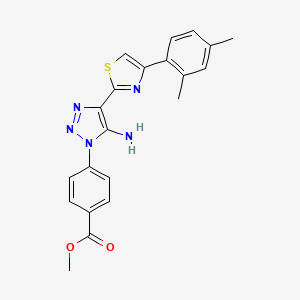![molecular formula C12H13F3N4O2 B2598513 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate CAS No. 2201364-76-1](/img/structure/B2598513.png)
3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine , a class of compounds that have been studied for their potential as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “this compound”, involves scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been systematized according to the method used to assemble the pyrazolopyridine system .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Hybrid Catalysts in Synthesis : The review by Parmar et al. (2023) highlights the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. This indicates the potential role of complex chemical scaffolds, such as "3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate," in developing lead molecules through advanced synthesis techniques using hybrid catalysts (Parmar, Vala, & Patel, 2023).
Kinase Inhibition : Pyrazolo[3,4-b]pyridine scaffolds are versatile in interacting with kinases via multiple binding modes, making them valuable in designing kinase inhibitors. Wenglowsky's review (2013) of patents emphasizes the utility of this scaffold in a broad range of kinase targets, which might extend to derivatives like "this compound" for developing new kinase inhibitors (Wenglowsky, 2013).
Chemical Biology and Drug Development
Biological Activities of Heterocyclic Compounds : The vast array of biological activities associated with pyrazole and pyrazolopyrimidine derivatives, as discussed in reviews by Chauhan and Kumar (2013), Cherukupalli et al. (2017), and Sharma et al. (2021), suggests that compounds with complex heterocyclic frameworks, such as "this compound," may also possess significant therapeutic potentials. These compounds have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, among others (Chauhan & Kumar, 2013), (Cherukupalli et al., 2017), (Sharma et al., 2021).
Antibacterial and Anti-inflammatory Applications : Trifluoromethylpyrazoles have been identified for their anti-inflammatory and antibacterial properties, with the position of the trifluoromethyl group significantly influencing their activity profiles. This underscores the potential medicinal applications of structurally related compounds in treating inflammation and bacterial infections (Kaur, Kumar, & Gupta, 2015).
Properties
IUPAC Name |
3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyridine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.C2HF3O2/c1-14-10-8(3-2-4-12-10)9(13-14)7-5-11-6-7;3-2(4,5)1(6)7/h2-4,7,11H,5-6H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXWCTSNCCLLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C3CNC3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2598432.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2598435.png)

![5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2598439.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2598441.png)
![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2598442.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2598448.png)

![7-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2598450.png)
![N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide](/img/structure/B2598451.png)

